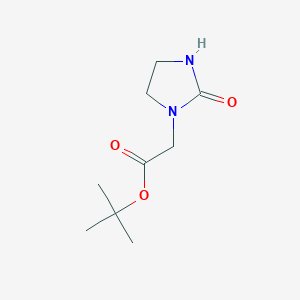

Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate

Übersicht

Beschreibung

Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate: is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.24 g/mol . It is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with imidazolidinone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the imidazolidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in enzymatic assays .

Medicine: It can be used to synthesize novel therapeutic agents targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Wirkmechanismus

The mechanism of action of tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazolidinone ring plays a crucial role in its binding affinity and specificity .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

Receptors: It can interact with receptors, influencing signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 2-(2-oxoimidazolidin-1-yl)propionate: Similar structure but with a propionate group instead of an acetate group.

Tert-butyl 2-(2-oxoimidazolidin-1-yl)butyrate: Similar structure but with a butyrate group instead of an acetate group.

Uniqueness: Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate is unique due to its specific combination of the tert-butyl ester and the imidazolidinone ring. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Biologische Aktivität

Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group attached to an imidazolidinone moiety. The imidazolidinone structure includes two nitrogen atoms and a carbonyl group, which are crucial for its biological interactions. The molecular formula is , with a molecular weight of approximately 200.235 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆N₂O₃ |

| Molecular Weight | 200.235 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 366.2 ± 21.0 °C at 760 mmHg |

| Flash Point | 175.3 ± 22.1 °C |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of tert-butyl acetate with an imine or amine containing the imidazolidinone framework. Common solvents include dichloromethane and ethanol, often with catalysts like triethylamine to enhance reaction efficiency.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates have shown promising results in inhibiting tumor growth in various cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). These studies assessed the compounds' ability to inhibit cell growth, with IC50 values indicating effective concentrations for antiproliferative activity .

Table: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| PIB-SO Derivative A | HT-29 | 15 |

| PIB-SO Derivative B | M21 | 10 |

| PIB-SO Derivative C | MCF7 | 12 |

The mechanism by which this compound exerts its biological effects may involve interference with cellular signaling pathways critical for cancer cell proliferation and survival. For example, studies indicate that compounds with similar structures may act as microtubule inhibitors, disrupting mitotic processes in cancer cells .

Case Studies

One notable study involved the evaluation of various derivatives of imidazolidinone compounds in animal models, where they exhibited significant inhibition of angiogenesis and tumor growth. The biodistribution studies suggested that these compounds could effectively target gastrointestinal tumors, indicating their potential as therapeutic agents for colorectal cancers .

Eigenschaften

IUPAC Name |

tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-7(12)6-11-5-4-10-8(11)13/h4-6H2,1-3H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCJFNKGFYHJHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.